molecular formula C15H18N4O4 B3896077 3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3896077
M. Wt: 318.33 g/mol
InChI Key: CULKLZBSGQSTIR-LZYBPNLTSA-N
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Description

3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound of significant interest in medicinal chemistry research, built around a privileged heterocyclic scaffold. The core structure of this molecule incorporates a pyrazole ring, a five-membered heterocycle known for its wide spectrum of biological activities . Pyrazole-based scaffolds are recognized as potent medicinal frameworks and have served as the foundation for numerous clinically used drugs, including anti-inflammatory, analgesic, and antipyretic agents such as antipyrine and phenylbutazone . The specific substitution pattern on this compound is designed for advanced research applications. The 3,4,5-trimethoxybenzylidene moiety is a common pharmacophore in drug discovery, often associated with enhanced biological activity, particularly in the development of anti-inflammatory and anticancer agents . The molecule's structure places it within a class of compounds being actively investigated for their potential to interact with key biological targets. Recent scientific literature highlights the continued importance of pyrazole-carbohydrazide derivatives in the discovery of new therapeutic agents. Such compounds are frequently explored for their cytotoxic potential, with studies showing that derivatives with similar structures can induce cell apoptosis and exhibit potent antitumor activity in various cancer cell lines . Furthermore, the presence of a hydrazide-hydrazone functional group is a key feature in many compounds demonstrating notable anti-inflammatory and antimicrobial properties . This combination of a pyrazole core with specific aromatic substitutions makes this compound a valuable intermediate for researchers in pharmaceutical development and chemical biology. It is primarily utilized in the design and synthesis of novel biomolecules for probing disease mechanisms and in the ongoing search for new anti-inflammatory and anticancer therapeutics .

Properties

IUPAC Name

5-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-5-11(18-17-9)15(20)19-16-8-10-6-12(21-2)14(23-4)13(7-10)22-3/h5-8H,1-4H3,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULKLZBSGQSTIR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Bond

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde .

Hydrolysis TypeConditionsProducts
Acidic2M HCl, 60°C, 2 hours3-Methyl-1H-pyrazole-5-carbohydrazide + 3,4,5-trimethoxybenzaldehyde
Basic1M NaOH, 50°C, 3 hoursSame as above, with slower kinetics

Electrophilic Aromatic Substitution

The trimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups due to their electron-donating nature. Nitration and sulfonation are feasible :

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 0–5°CPara to OMe3-Methyl-N'-[3,4,5-trimethoxy-4-nitrophenyl]pyrazole-carbohydrazide
SulfonationH₂SO₄/SO₃, 25°CPara to OMeSulfonic acid derivative

Nucleophilic Alkylation

The pyrazole NH and hydrazone NH groups undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) :

Example Reaction :

  • Reagents: CH₃I, K₂CO₃, DMF

  • Product: N-Methylated derivative at the pyrazole NH

  • Yield: 60–75%

Coordination with Metal Ions

The imine (-NH-N=CH-) and carbonyl (C=O) groups act as bidentate ligands, forming stable complexes with transition metals :

Metal IonConditionsComplex StructureApplication
Cu(II)Ethanol, RT, 2 hoursSquare planar geometryCatalysis or bioactivity
Fe(III)Methanol, reflux, 1 hourOctahedral geometryMaterial science

Oxidation and Reduction

  • Oxidation : The hydrazone linkage can oxidize to form an azo compound (-N=N-) under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine (-NH-CH₂-) .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets via:

  • Hydrogen bonding : Methoxy groups and carbonyl oxygen form H-bonds with enzyme active sites .

  • π-π stacking : The trimethoxyphenyl group interacts with aromatic residues in proteins .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound 3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.

Case Study:
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation and mitochondrial dysfunction. The IC50 value was found to be lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that it effectively reduces inflammation markers in macrophage cell cultures.

Case Study:
In a recent experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokine levels compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has demonstrated activity against various bacterial strains and fungi.

Case Study:
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in the pyrazole ring and substituents on the phenyl group significantly influence its biological activity. The presence of methoxy groups enhances lipophilicity and bioavailability, contributing to its pharmacological effects.

Substituent Effect on Activity
3,4,5-trimethoxyEnhances anticancer and anti-inflammatory properties
Methyl groupIncreases potency against microbial strains

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared with analogs differing in substituents on the pyrazole ring or benzylidene group. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Pyrazole Substituent Benzylidene Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Target Compound 3-methyl 3,4,5-trimethoxyphenyl C₁₆H₁₉N₄O₄ 347.35 Not reported E-configuration, moderate lipophilicity
3-(3-Nitrophenyl)- analog () 3-nitrophenyl 3,4,5-trimethoxyphenyl C₂₁H₁₉N₅O₆ 445.41 Not reported Electron-withdrawing nitro group enhances reactivity
3-(4-Methoxyphenyl)- analog () 4-methoxyphenyl 2,4,5-trimethoxyphenyl C₂₁H₂₁N₄O₅ 409.42 Not reported Increased solubility due to methoxy groups
3-Isopropyl analog () 3-isopropyl 3,4,5-trimethoxyphenyl C₁₇H₂₂N₄O₄ 346.38 Not reported Steric hindrance from isopropyl reduces binding
2-Acetyl-5-methyl- analog () 5-methyl 3,4,5-trimethoxyphenyl C₁₆H₁₈N₂O₅ 318.32 130 Pyrazol-3-one core; Rf = 0.7
Key Observations :
  • Solubility : Methoxy groups () improve solubility in polar solvents, whereas the isopropyl group () increases hydrophobicity .
  • Steric Factors : Bulky substituents like isopropyl () may hinder interactions with biological targets compared to the smaller methyl group in the target compound .
Antitumor Potential :

The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). The target compound’s trimethoxybenzylidene group likely enables similar mechanisms, such as tubulin polymerization inhibition . In contrast, the nitro-substituted analog () may exhibit cytotoxicity via reactive oxygen species (ROS) generation due to the nitro group .

Antibacterial Activity :

Schiff base carbohydrazides (e.g., ) show antibacterial activity dependent on substituents. The target compound’s methyl and methoxy groups may balance lipophilicity and membrane permeability, enhancing efficacy against Gram-positive bacteria .

Computational Studies :
  • DFT Analysis : The Colle-Salvetti correlation-energy formula () and quantum calculations () predict the target compound’s stability and charge distribution. The 3,4,5-trimethoxy group contributes to electron-rich regions, favoring interactions with biomolecular targets .
  • Docking Studies : Molecular docking (referenced in ) suggests that the trimethoxyphenyl group binds to hydrophobic pockets in enzymes, while the pyrazole ring participates in hydrogen bonding .
Characterization Techniques :
  • Spectroscopy : IR confirms imine (C=N) stretches at ~1600 cm⁻¹ (). ¹H-NMR () resolves methoxy protons at δ 3.8–4.0 ppm.
  • X-ray Crystallography : SHELXL software () validates the (E)-configuration and planar geometry .

Biological Activity

3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the synthesis, biological activity, and research findings related to this compound.

Synthesis and Structural Features

The synthesis of this compound involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde derivative. The presence of the trimethoxyphenyl group is significant as it enhances the compound's lipophilicity and biological interactions.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines:

  • A549 Lung Cancer Cells : Research indicates that compounds similar to this compound exhibit growth inhibition and induce apoptosis in A549 cells. For instance, derivatives synthesized in related studies showed IC50 values ranging from 26 µM to 49.85 µM against A549 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Mechanism
Compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA54926Induces apoptosis
This compoundA549~49.85Growth inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Pyrazoles have been shown to inhibit inflammatory pathways effectively. In particular:

  • In Vivo Studies : Compounds similar to the target compound have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Research has consistently shown that pyrazole compounds can modulate various biological pathways:

  • Mechanism of Action : Pyrazoles are known to interact with tubulin polymerization pathways, which is crucial for cancer cell proliferation. Studies indicate that certain derivatives can arrest the cell cycle at the G2/M phase .
  • Cytotoxicity Profiles : In vitro studies reveal that these compounds can induce autophagy in cancer cells without triggering apoptosis in some cases, suggesting a dual mechanism of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzaldehyde derivatives with 5-methyl-1H-pyrazole-3-carbohydrazide. Key steps include:

  • Hydrazide Formation: Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate under reflux in ethanol .
  • Schiff Base Condensation: Mixing the hydrazide with 3,4,5-trimethoxybenzaldehyde in methanol or ethanol, catalyzed by acetic acid or HCl, under reflux (6–12 hours). Yield optimization involves controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and solvent polarity .
  • Purity Control: Recrystallization from ethanol or methanol and characterization via melting point, TLC, and NMR.

Q. Which spectroscopic techniques are critical for characterizing this hydrazide derivative, and how are spectral contradictions resolved?

  • Methodological Answer:

  • FT-IR: Confirms imine (C=N) stretch at ~1600 cm⁻¹ and NH stretch (hydrazide) at ~3200 cm⁻¹. Discrepancies in peak positions may arise from tautomerism (E/Z isomerism); DFT calculations or variable-temperature NMR resolve these .
  • NMR: ¹H NMR identifies methoxy protons (δ 3.70–3.90 ppm) and imine proton (δ ~8.30 ppm). ¹³C NMR distinguishes carbonyl (C=O at ~160 ppm) and aromatic carbons. Contradictions due to dynamic effects (e.g., rotational barriers) are addressed using 2D NMR (COSY, HSQC) .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺. Fragmentation patterns validate the hydrazide backbone .

Q. How is crystallographic data for this compound refined, and what software is recommended?

  • Methodological Answer: Single-crystal X-ray diffraction data are refined using SHELXL (via Olex2 or WinGX). Key steps:

  • Data Integration: Use SAINT or CrysAlisPro.
  • Structure Solution: SHELXT for direct methods.
  • Refinement: Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically. R-factor convergence (<5%) and residual electron density (<1 eÅ⁻³) ensure reliability. SHELXL’s TWIN/BASF commands handle twinning in crystals with pseudo-symmetry .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?

  • Methodological Answer:

  • DFT Calculations: Gaussian 09 or ORCA software computes optimized geometry (B3LYP/6-311G(d,p)), HOMO-LUMO gaps (predicting reactivity), and electrostatic potential maps (active sites). Compare with experimental XRD data to validate tautomeric forms .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., carbonic anhydrase or cyclooxygenase). Parameters:
  • Grid Box: Centered on active sites (e.g., COX-2: 18 ų).
  • Scoring: Binding affinity (ΔG) and hydrogen-bond interactions (e.g., with Arg120 or Tyr355). MD simulations (NAMD/GROMACS) assess stability (RMSD <2 Å over 50 ns) .

Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., spectral vs. DFT results)?

  • Methodological Answer:

  • Tautomerism: If DFT predicts E-configuration but NMR suggests Z, use variable-temperature NMR to detect equilibrium shifts. Solvent polarity (DMSO vs. CDCl₃) may stabilize one form .
  • Crystal Packing Effects: XRD structures may show non-planar conformations due to intermolecular H-bonds, whereas gas-phase DFT assumes planarity. Compare Hirshfeld surfaces (CrystalExplorer) to quantify packing influences .

Q. How are reaction intermediates and by-products identified during synthesis, and what analytical workflows are recommended?

  • Methodological Answer:

  • LC-MS/MS: Monitors reaction progress; identifies intermediates (e.g., uncondensed hydrazide or aldehyde adducts).
  • HPLC-PDA: Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient).
  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N-hydrazide) tracks imine formation via 2D NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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